tert-butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a triazole ring
Preparation Methods
The synthesis of tert-butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with tert-butyl hydrazinecarboxylate to form an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
tert-Butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to different oxidation states of the compound.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex structures.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The bromophenyl group can enhance the compound’s binding affinity to certain biological targets, making it effective in various biochemical assays .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 4-(4-Bromobenzyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylate
These compounds share structural similarities with tert-butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate but differ in their specific functional groups and overall chemical properties.
Properties
Molecular Formula |
C13H14BrN3O3 |
---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
tert-butyl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)20-11(18)10-15-12(19)17(16-10)9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H,15,16,19) |
InChI Key |
WOWOFVOEDBANFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.